
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a dichloromethyl group, a nitro group, and a carboxamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide typically involves multiple steps One common method starts with the nitration of pyridine derivatives to introduce the nitro groupThe final step involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include amino derivatives, methyl derivatives, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group can also participate in reactions that modify the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines
- Dichloromethane
Uniqueness
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
59290-77-6 |
|---|---|
Formule moléculaire |
C7H5Cl2N3O3 |
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
2-(dichloromethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H5Cl2N3O3/c8-6(9)5-4(7(10)13)1-3(2-11-5)12(14)15/h1-2,6H,(H2,10,13) |
Clé InChI |
CMZBLVWNIABVLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)N)C(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)

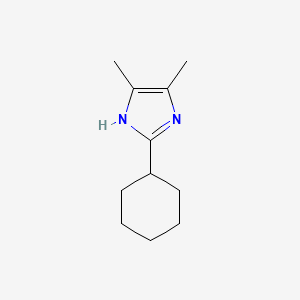
![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
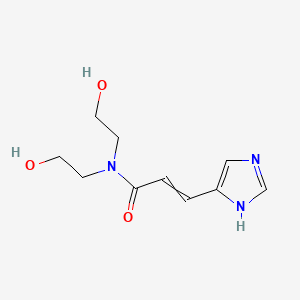
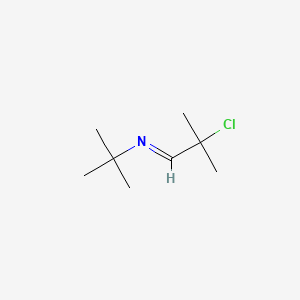
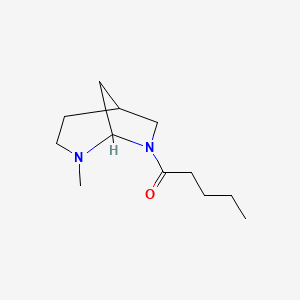
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)

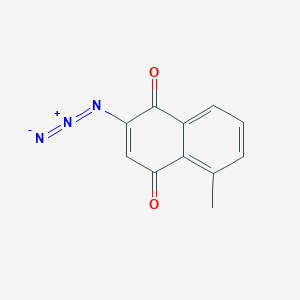
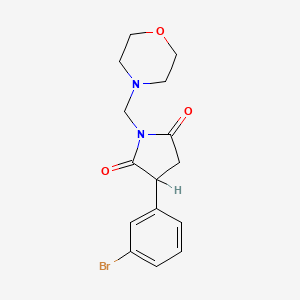
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

